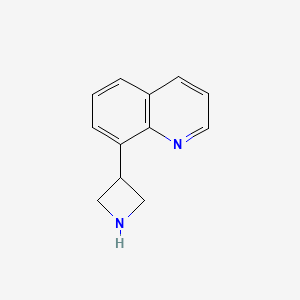
8-(Azetidin-3-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Azetidin-3-yl)quinoline is a compound that features a quinoline ring system substituted with an azetidine moiety at the 8-position. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The incorporation of the azetidine ring enhances the compound’s chemical and biological properties, making it a subject of interest in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . The azetidine ring can be introduced through nucleophilic substitution reactions or cyclization reactions involving suitable precursors .
Industrial Production Methods: Industrial production of 8-(Azetidin-3-yl)quinoline may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance efficiency and sustainability . The choice of method depends on factors such as cost, scalability, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 8-(Azetidin-3-yl)quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinolines.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
8-(Azetidin-3-yl)quinoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 8-(Azetidin-3-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like DNA gyrase and topoisomerase, leading to the disruption of DNA replication and cell division in microbial cells . In cancer cells, it may induce apoptosis by activating caspase pathways and inhibiting cell proliferation . The exact mechanism can vary depending on the specific biological context and the presence of other interacting molecules.
Vergleich Mit ähnlichen Verbindungen
8-(Azetidin-3-yloxy)quinoline: Similar structure with an oxygen atom linking the azetidine and quinoline rings.
Quinoline-based azetidinone analogues: Compounds with similar core structures but different substituents on the azetidine ring.
Uniqueness: 8-(Azetidin-3-yl)quinoline is unique due to the specific positioning of the azetidine ring on the quinoline core, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development .
Eigenschaften
Molekularformel |
C12H12N2 |
|---|---|
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
8-(azetidin-3-yl)quinoline |
InChI |
InChI=1S/C12H12N2/c1-3-9-4-2-6-14-12(9)11(5-1)10-7-13-8-10/h1-6,10,13H,7-8H2 |
InChI-Schlüssel |
FVICIHONDLNRFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C2=CC=CC3=C2N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


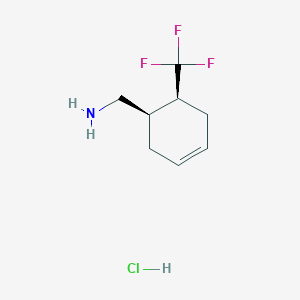
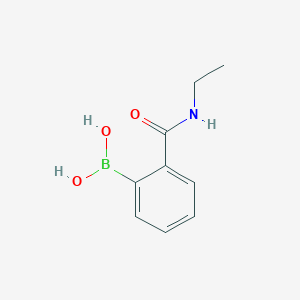
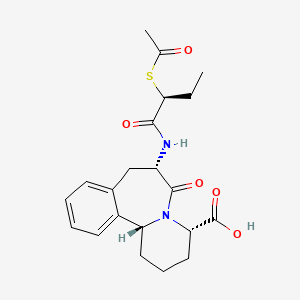
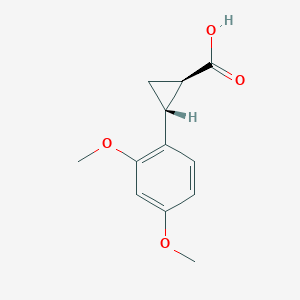
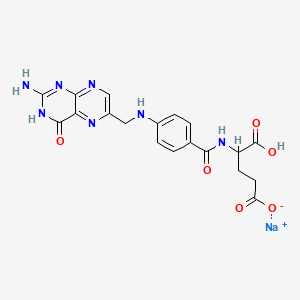
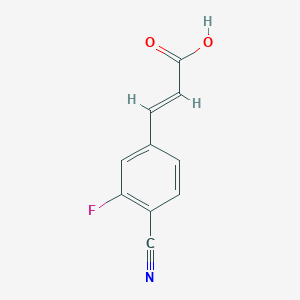
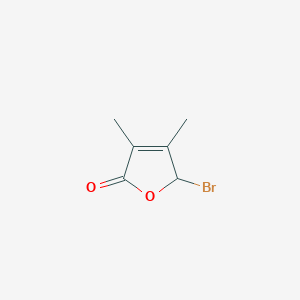


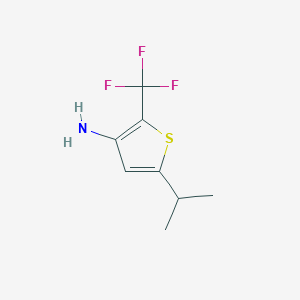
![2-(4H-thieno[3,2-b]pyrrol-6-yl)ethanamine](/img/structure/B13345465.png)
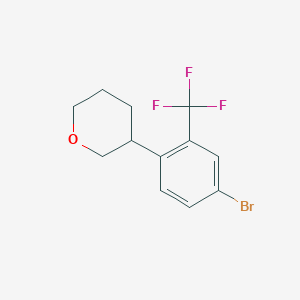
![2-[hydroxy(3-hydroxypropoxy)boranyl]benzoic acid](/img/structure/B13345488.png)
![5,5-dioxo-2-propan-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B13345491.png)
